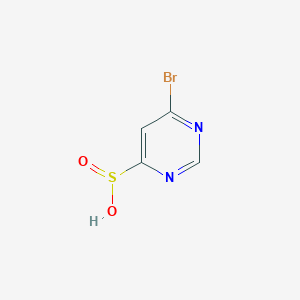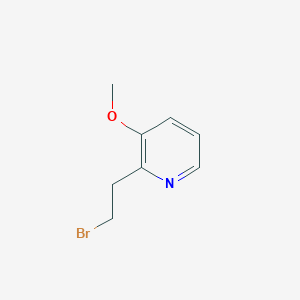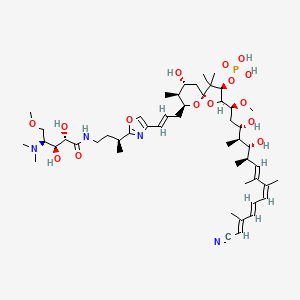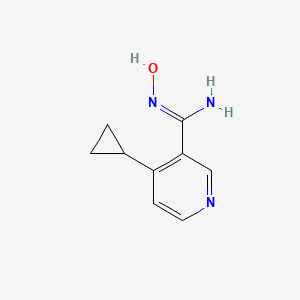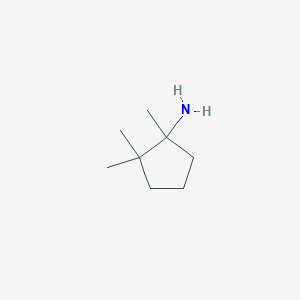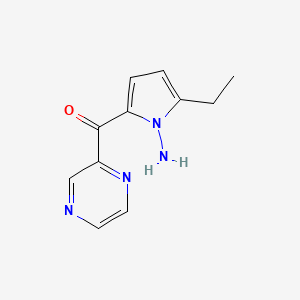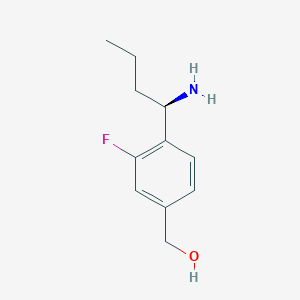
(R)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol is an organic compound with a complex structure that includes an aminobutyl group, a fluorophenyl group, and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom into a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Aminobutyl Group Introduction: The next step involves the introduction of the aminobutyl group. This can be done through a nucleophilic substitution reaction where a butylamine reacts with a suitable leaving group on the fluorophenyl intermediate.
Methanol Group Addition: The final step involves the addition of a methanol group to the fluorophenyl intermediate. This can be achieved through a reduction reaction using reagents such as sodium borohydride.
Industrial Production Methods
Industrial production of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives. For example, the aminobutyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted phenyl derivatives
科学的研究の応用
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors, while the fluorophenyl group can enhance binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
®-(4-(1-Aminobutyl)-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
®-(4-(1-Aminobutyl)-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
®-(4-(1-Aminobutyl)-3-iodophenyl)methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
This detailed article provides a comprehensive overview of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H16FNO |
|---|---|
分子量 |
197.25 g/mol |
IUPAC名 |
[4-[(1R)-1-aminobutyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C11H16FNO/c1-2-3-11(13)9-5-4-8(7-14)6-10(9)12/h4-6,11,14H,2-3,7,13H2,1H3/t11-/m1/s1 |
InChIキー |
AOUBWNDDTPDPGC-LLVKDONJSA-N |
異性体SMILES |
CCC[C@H](C1=C(C=C(C=C1)CO)F)N |
正規SMILES |
CCCC(C1=C(C=C(C=C1)CO)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


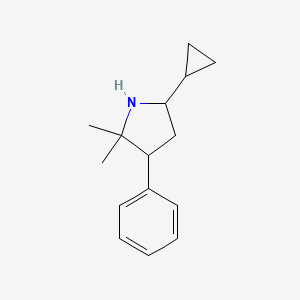

![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
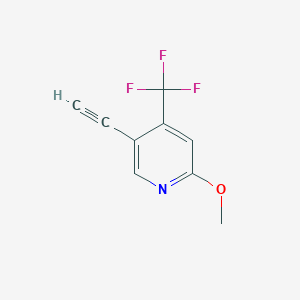
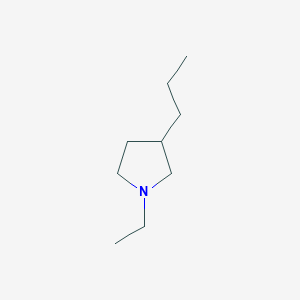
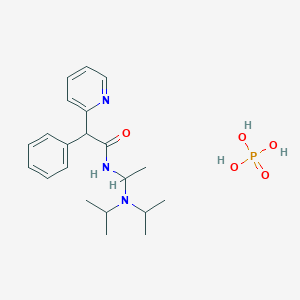
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
